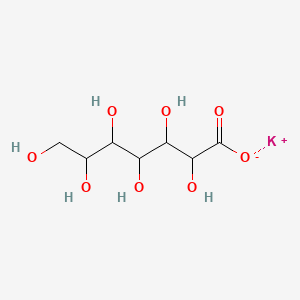
D-glycero-D-gulo-Heptonic acid, monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-glycero-D-gulo-Heptonic acid, monopotassium salt is a chemical compound with the molecular formula C7H13O8K. It is a derivative of heptonic acid, where the potassium ion replaces one of the hydrogen atoms. This compound is known for its unique structural properties and its applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-glycero-D-gulo-Heptonic acid, monopotassium salt typically involves the oxidation of D-glycero-D-gulo-Heptose. This process can be carried out using various oxidizing agents such as nitric acid or bromine water. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
D-glycero-D-gulo-Heptonic acid, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce heptaric acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: The potassium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion-exchange resins or solutions of other metal salts are employed.
Major Products Formed
Oxidation: Heptaric acid derivatives.
Reduction: Heptonic alcohols.
Substitution: Various metal salts of heptonic acid.
科学研究应用
D-glycero-D-gulo-Heptonic acid, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用机制
The mechanism of action of D-glycero-D-gulo-Heptonic acid, monopotassium salt involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and facilitating their removal or transport. In biological systems, it may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
相似化合物的比较
Similar Compounds
Calcium glucoheptonate: Another salt of heptonic acid, used for similar applications.
Sodium glucoheptonate: A sodium salt variant with comparable properties.
D-glucuronic acid: A related compound with similar structural features but different functional groups.
Uniqueness
D-glycero-D-gulo-Heptonic acid, monopotassium salt is unique due to its specific potassium ion, which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with metal ions makes it particularly valuable in both research and industrial applications.
属性
CAS 编号 |
68413-91-2 |
|---|---|
分子式 |
C7H13KO8 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI 键 |
ORUCCVLWOQSRMC-WYRLRVFGSA-M |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] |
规范 SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
Key on ui other cas no. |
68084-27-5 68413-91-2 |
相关CAS编号 |
87-74-1 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















